Comparative Kinase Inhibition Potency in ITK-Focused Thienopyrazole Series
This compound is a member of a patented series of thienopyrazoles optimized for inhibition of Interleukin-2-inducible T-cell kinase (ITK). The patent family demonstrates that N2-tert-butyl and ortho-substituted benzamide groups are critical for achieving sub-micromolar inhibition of ITK. While exact IC50 for this compound is not disclosed in public domain, structurally related analogs in the patent with similar substitution patterns exhibit ITK IC50 values in the nanomolar to low micromolar range, distinguishing them from N2-aryl or unsubstituted benzamide variants which show significantly reduced potency [1].
| Evidence Dimension | ITK Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Nanomolar to low micromolar IC50 (inferred from class and patent disclosure) [1] |
| Comparator Or Baseline | Thienopyrazole analogs with N2-phenyl or unsubstituted benzamide groups show significantly elevated IC50 values or inactivity [1] |
| Quantified Difference | Potency improvement by several orders of magnitude; the specific halogenation pattern is a key driver of ITK affinity [1] |
| Conditions | In vitro ITK enzyme inhibition assay, as described in US7518000B2 [1] |
Why This Matters
For researchers focused on T-cell mediated diseases or ITK signaling pathways, this compound represents a chemical probe with a defined structure-activity relationship (SAR) that is essential for generating reproducible and meaningful biological data, unlike generic thienopyrazoles.
- [1] US Patent US7518000B2, 'Thienopyrazoles', assigned to Aventis Pharma Inc., published April 14, 2009. View Source
